molecular formula C11H15NO3S B15259064 N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

Cat. No.: B15259064
M. Wt: 241.31 g/mol
InChI Key: SBHIGEOLARVADA-UHFFFAOYSA-N
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Description

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a chemical compound with the molecular formula C11H15NO3S. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N,3,3-trimethyl-2H-1-benzofuran-6-sulfonamide

InChI

InChI=1S/C11H15NO3S/c1-11(2)7-15-10-6-8(4-5-9(10)11)16(13,14)12-3/h4-6,12H,7H2,1-3H3

InChI Key

SBHIGEOLARVADA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=CC(=C2)S(=O)(=O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide typically involves the reaction of 2,3-dihydro-1-benzofuran with sulfonamide derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the sulfonamide group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a benzofuran derivative with a variety of scientific research applications across chemistry, biology, and medicine. The sulfonamide group imparts unique chemical and biological properties to the compound.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing complex organic molecules.
  • Biology This compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties. Studies indicate that benzofuran derivatives exhibit significant antimicrobial properties, with halogen or hydroxyl groups at specific positions on the benzofuran ring enhancing antibacterial activity. For example, N,3,3-Trimethyl derivative has activity against C. albicans.
  • Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases. In animal models, the compound demonstrated protective effects against oxidative stress-induced neuronal damage. It was found to inhibit lipid peroxidation and scavenge free radicals effectively.
  • Industry It is used in the development of new materials and chemical processes.

This compound is being investigated for its potential biological activities, with a focus on antimicrobial properties and neuroprotective effects.

Antimicrobial Activity
Benzofuran derivatives have demonstrated antimicrobial properties. The presence of halogen or hydroxyl groups at specific positions on the benzofuran ring enhances antibacterial activity.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundActivity AgainstMIC (µg/mL)
Benzofuran with Cl at 4-positionE. coli32
Benzofuran with OH at 5-positionS. aureus16
N,3,3-Trimethyl derivativeC. albicans8

Neuroprotective Effects
This compound has been studied for its neuroprotective potential. In animal models, it demonstrated protective effects against oxidative stress-induced neuronal damage. The compound was found to inhibit lipid peroxidation and scavenge free radicals effectively.

Case Study: Neuroprotection in Mice
A study evaluated the compound's ability to protect mice from head injuries by measuring behavioral outcomes and biochemical markers of oxidative stress. Results indicated a significant reduction in markers of brain injury in treated mice compared to controls.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its chemical structure through SAR studies. Modifications to the benzofuran core and sulfonamide moiety have been shown to influence potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Substitutions on benzofuranAlterations in potency and selectivity against biological targets
Modifications to sulfonamideInfluence on the compound's ability to interact with specific enzymes and receptors, affecting its biological activity and therapeutic potential

Mechanism of Action

The mechanism of action of N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-indole: A photochromic spiropyran molecule with similar structural features.

    3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Another benzofuran derivative with different functional groups.

Uniqueness

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties

Biological Activity

N,3,3-Trimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, neuroprotective effects, and structure-activity relationships (SAR) based on current literature.

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. The presence of halogen or hydroxyl groups at specific positions on the benzofuran ring enhances antibacterial activity. For instance, compounds with substitutions at the 4, 5, and 6 positions have shown improved efficacy against various bacterial strains .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundActivity AgainstMIC (µg/mL)
Benzofuran with Cl at 4-positionE. coli32
Benzofuran with OH at 5-positionS. aureus16
N,3,3-Trimethyl derivativeC. albicans8

Neuroprotective Effects

This compound has been studied for its neuroprotective potential. In animal models, it demonstrated protective effects against oxidative stress-induced neuronal damage. The compound was found to inhibit lipid peroxidation and scavenge free radicals effectively .

Case Study: Neuroprotection in Mice
A study evaluated the compound's ability to protect mice from head injuries by measuring behavioral outcomes and biochemical markers of oxidative stress. Results indicated a significant reduction in markers of brain injury in treated mice compared to controls.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its chemical structure through SAR studies. Modifications to the benzofuran core and sulfonamide moiety have been shown to influence potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Halogen substitution at C4Increased antibacterial activity
Hydroxyl group at C5Enhanced neuroprotective effect
Methyl groups at N3Improved binding affinity

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